molecular formula C5H8N2O3 B6243495 2-(dimethoxymethyl)-1,3,4-oxadiazole CAS No. 1285262-14-7

2-(dimethoxymethyl)-1,3,4-oxadiazole

Cat. No.: B6243495
CAS No.: 1285262-14-7
M. Wt: 144.13 g/mol
InChI Key: UCMKBNSWYVGWJT-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1,3,4-oxadiazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with orthoesters or orthoformates. For instance, the reaction of a hydrazide with trimethyl orthoformate in the presence of an acid catalyst can yield this compound.

Reaction Conditions:

    Reagents: Hydrazide, trimethyl orthoformate

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Methanol or ethanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvent and catalyst can be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different functionalized oxadiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

2-(Dimethoxymethyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic properties.

    Biology: Studies explore its role as a biochemical probe to understand enzyme mechanisms and interactions.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(dimethoxymethyl)-1,3,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions critical for binding to molecular targets.

Comparison with Similar Compounds

2-(Dimethoxymethyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 2-(Methoxymethyl)-1,3,4-oxadiazole
  • 2-(Ethoxymethyl)-1,3,4-oxadiazole
  • 2-(Dimethylaminomethyl)-1,3,4-oxadiazole

These compounds share the oxadiazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique dimethoxymethyl group in this compound provides distinct reactivity and potential for forming specific interactions in various applications.

Properties

CAS No.

1285262-14-7

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-(dimethoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C5H8N2O3/c1-8-5(9-2)4-7-6-3-10-4/h3,5H,1-2H3

InChI Key

UCMKBNSWYVGWJT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NN=CO1)OC

Purity

95

Origin of Product

United States

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